2,1,3-Benzothiadiazol-4-amine
Overview
Description
2,1,3-Benzothiadiazol-4-amine is an organic compound with the molecular formula C6H5N3S. It is a derivative of benzothiadiazole, characterized by the presence of an amino group at the fourth position. This compound is known for its white to pale yellow crystalline powder appearance and has a molecular weight of 151.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazol-4-amine typically involves the cyclization of o-phenylenediamine with sulfur and nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2,1,3-Benzothiadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,1,3-Benzothiadiazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions and forming coordination complexes with metal ions. These interactions can modulate various biological and chemical processes .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: Lacks the amino group at the fourth position.
4-Aminobenzo-2,1,3-thiadiazole: Similar structure but different substitution pattern.
7-Amino-2,1,3-benzothiadiazole: Amino group at the seventh position.
Uniqueness: 2,1,3-Benzothiadiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLGIZIAMHIQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227498 | |
Record name | 4-Aminobenzo-2,1,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-64-6 | |
Record name | 2,1,3-Benzothiadiazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobenzo-2,1,3-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminopiazthiole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminobenzo-2,1,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,1,3-benzothiadiazol-4-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOBENZO-2,1,3-THIADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N93ZR5H5L1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Tizanidine, a derivative of 2,1,3-Benzothiadiazol-4-amine?
A1: Tizanidine acts as an agonist at α2-adrenergic receptor sites. [] By stimulating these receptors, it increases presynaptic inhibition of motor neurons, primarily affecting polysynaptic pathways. [] This action is believed to reduce the facilitation of spinal motor neurons, ultimately leading to a decrease in muscle spasticity. []
Q2: Can you elaborate on the structural characteristics of Tizanidine, particularly its tautomeric forms?
A2: While often depicted as a 2-amino-imidazoline tautomer, research has shown that Tizanidine primarily exists as the 2-imino-imidazolidine tautomer, both in its crystalline form and in solution. [] This finding was confirmed through X-ray crystallography and 1H NMR analysis. []
Q3: What analytical techniques are commonly employed for the detection and quantification of Tizanidine in pharmaceutical formulations?
A3: High-performance liquid chromatography (HPLC) is a widely used technique for analyzing Tizanidine. [, ] Specifically, reverse-phase HPLC methods have been developed and validated for simultaneous determination of Tizanidine and other drugs like valdecoxib in tablet form. [] These methods typically utilize UV detection, often at a wavelength of 232 nm. []
Q4: Are there any reported process impurities associated with the synthesis of Tizanidine hydrochloride?
A4: Yes, one identified impurity is 5-S-ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride. [] This impurity was isolated using preparative HPLC and subsequently characterized by NMR and mass spectrometry. []
Q5: Has this compound been explored in the context of HIV research?
A5: Research indicates that this compound has been investigated for potential interactions with the HIV-1 integrase core domain. [] This suggests possible avenues for developing antiviral agents, although further research is needed to explore this area fully.
Q6: What computational chemistry methods have been employed to study derivatives of this compound?
A6: Researchers have utilized both Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) calculations, specifically the B3LYP method with the 6-31G (d, p) basis set, to study the vibrational characteristics and thermodynamic properties of 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine. [] This approach allows for a deeper understanding of the molecule's electronic structure and vibrational modes, providing valuable insights for further development and optimization. []
Q7: How do structural modifications of this compound derivatives, particularly the introduction of a chlorine atom, affect their crystal packing?
A7: The introduction of a chlorine atom, as seen in 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, influences the crystal packing arrangement. [] This compound forms centrosymmetric dimers through π-stacking interactions between the benzothiadiazole rings. [] Additionally, N—H⋯N hydrogen bonds involving the dihydroimidazole rings further connect these dimers, ultimately forming infinite chains within the crystal lattice. []
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